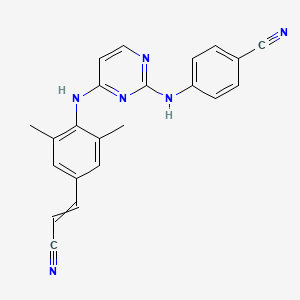

(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile typically involves multi-step organic reactions. A common approach might include:

Formation of the 2,6-dimethylphenylamine derivative: This can be achieved through nitration followed by reduction of a suitable precursor.

Vinylation: Introduction of the cyanovinyl group can be done via a Heck reaction or similar coupling reaction.

Pyrimidine ring formation: This step involves the construction of the pyrimidine ring, which can be synthesized through cyclization reactions involving appropriate precursors.

Final coupling: The final step would involve coupling the pyrimidine derivative with the benzonitrile moiety under suitable conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts alkylation/acylation reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

Materials Science: In the development of organic semiconductors or other advanced materials.

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

- **4-((4-(2-cyanovinyl)phenyl)amino)pyrimidine

- **2,6-dimethyl-4-(2-cyanovinyl)aniline

- **4-((4-(2-cyanovinyl)phenyl)amino)benzonitrile

Uniqueness

(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile, also known as Rilpivirine, is a compound with significant biological activity, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. This article explores its synthesis, biological mechanisms, efficacy, and potential applications based on diverse research findings.

- Chemical Formula : C22H18N6

- Molecular Weight : 366.42 g/mol

- CAS Number : 500287-72-9

- Melting Point : 245°C

- Solubility : Slightly soluble in acetone and chloroform; very slightly soluble in water.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the 2,6-dimethylphenylamine derivative through nitration and reduction.

- Vinylation using a Heck reaction to introduce the cyanovinyl group.

- Pyrimidine ring formation via cyclization of appropriate precursors.

- Final coupling with the benzonitrile moiety under optimized conditions .

Rilpivirine acts by binding to the reverse transcriptase enzyme of HIV, preventing the conversion of viral RNA into DNA, which is essential for viral replication. This inhibition is crucial for controlling HIV infection and is part of combination therapy regimens .

Efficacy and Potency

Research has demonstrated that Rilpivirine exhibits low nanomolar potency against HIV reverse transcriptase. For instance, studies indicate an IC50 value around 13 nM for its inhibitory action against HIV-1 reverse transcriptase . This effectiveness is attributed to its ability to occupy both the NNRTI binding pocket and the active site of the enzyme simultaneously, enhancing its inhibitory capacity .

Comparative Studies

A comparative analysis with other NNRTIs highlights Rilpivirine's unique efficacy profile:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| Rilpivirine | 13 | NNRTI |

| Efavirenz | 30 | NNRTI |

| Nevirapine | 100 | NNRTI |

Rilpivirine shows superior potency compared to other commonly used NNRTIs, making it a preferred choice in certain treatment regimens .

Clinical Trials

Clinical trials have established Rilpivirine's safety and efficacy profile in treatment-naïve adults. In a pivotal study, patients receiving Rilpivirine combined with tenofovir and emtricitabine showed comparable viral suppression rates to those treated with efavirenz-based regimens after 48 weeks .

Resistance Studies

Resistance mutations in HIV can significantly impact the efficacy of antiretroviral therapies. Studies have shown that Rilpivirine maintains effectiveness against certain mutations that confer resistance to other NNRTIs. Research indicates that specific mutations (e.g., K103N) can reduce susceptibility but do not completely abrogate Rilpivirine's activity .

Properties

IUPAC Name |

4-[[4-[4-(2-cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBOMRUWOWDFLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870364 |

Source

|

| Record name | 4-({4-[4-(2-Cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl}amino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.